molecular formula C12H10ClN3S B11086840 1-(2-Chlorophenyl)-3-pyridin-3-ylthiourea

1-(2-Chlorophenyl)-3-pyridin-3-ylthiourea

Cat. No.: B11086840
M. Wt: 263.75 g/mol
InChI Key: KLYYVHJBOBBRKH-UHFFFAOYSA-N
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Description

2-chlorophenylpyridylthiourea , is a chemical compound with the following structure:

C14H11ClN2S\text{C}_{14}\text{H}_{11}\text{ClN}_2\text{S} C14​H11​ClN2​S

This compound belongs to the class of thioureas , which contain a sulfur atom in their structure. It has been studied for various applications due to its unique properties.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-pyridin-3-ylthiourea involves several steps. One notable method for its preparation is as follows:

  • Formation of 1-(2-Chlorophenyl)-cyclohexene:
    • Cyclohexanone reacts with 2-chlorophenyl magnesium bromide reagent.
    • Dehydration occurs in the presence of an acidic ionic liquid (1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate), yielding 1-(2-chlorophenyl)-cyclohexene.
  • Oxidation to Hydroxy Ketone Intermediate:
    • The synthesized alkene undergoes oxidation using potassium permanganate, resulting in the hydroxy ketone intermediate.
  • Imination and Rearrangement:

Chemical Reactions Analysis

    Reactivity: The compound can participate in various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The final product is 1-(2-Chlorophenyl)-3-pyridin-3-ylthiourea.

Scientific Research Applications

1-(2-Chlorophenyl)-3-pyridin-3-ylthiourea finds applications in:

    Medicine: As an anesthetic, analgesic, and antidepressant.

    Chemistry: In synthetic methodologies and as a building block.

    Biology: For studying biological processes.

    Industry: In drug development and chemical manufacturing.

Mechanism of Action

The compound’s effects are attributed to its interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-pyridin-3-ylthiourea stands out due to its unique structure and diverse applications. Similar compounds include other thioureas and related heterocycles.

Properties

Molecular Formula

C12H10ClN3S

Molecular Weight

263.75 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-pyridin-3-ylthiourea

InChI

InChI=1S/C12H10ClN3S/c13-10-5-1-2-6-11(10)16-12(17)15-9-4-3-7-14-8-9/h1-8H,(H2,15,16,17)

InChI Key

KLYYVHJBOBBRKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC2=CN=CC=C2)Cl

Origin of Product

United States

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